3-benzyl-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl, ethyl, and methyl-substituted precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also being explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chromeno[6,7-e][1,3]oxazin Derivatives: Other derivatives in this class share similar structural features and biological activities.
Benzyl-substituted Compounds: Compounds with benzyl groups exhibit comparable chemical reactivity and applications.
Ethyl and Methyl-substituted Compounds: These compounds also show similar properties and uses in various fields.
Uniqueness
3-BENZYL-6-ETHYL-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its distinct structure allows for targeted applications and potential advantages over other similar compounds.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-benzyl-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H21NO3/c1-3-16-10-19(23)25-21-14(2)20-17(9-18(16)21)12-22(13-24-20)11-15-7-5-4-6-8-15/h4-10H,3,11-13H2,1-2H3 |
InChI Key |
AXNZXTKJCFXTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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